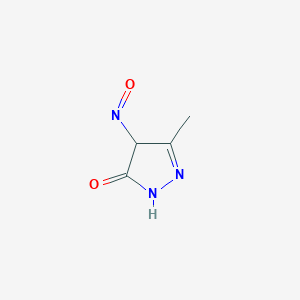

4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI)

Description

Foundational Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a cornerstone in the field of organic chemistry. These structures are not mere chemical curiosities; they are integral components in a vast array of functional molecules. The versatility of the pyrazole scaffold has led to its incorporation into pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, pyrazole derivatives are recognized for a wide spectrum of biological activities, forming the core of various therapeutic agents. The stability of the pyrazole ring, coupled with the numerous possibilities for substitution, allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making it a "privileged structure" in drug discovery and development.

The Unique Chemical Landscape of 4-Nitrosopyrazolones within Heterocyclic Systems

Within the broader family of pyrazoles, the 4-nitrosopyrazolone subgroup presents a particularly interesting chemical profile. The introduction of a nitroso (-N=O) group at the fourth position of the pyrazolone (B3327878) ring creates a molecule with a rich and complex reactivity.

A defining feature of these compounds is their existence in a state of tautomeric equilibrium. Computational studies on 3-methyl-4-nitroso-5-pyrazolone have revealed that the molecule does not exist as a single static structure. researchgate.netsci-hub.se Instead, it is a dynamic equilibrium of several forms, with the oxime tautomer (4-hydroxyimino-pyrazol-3-one) being the most stable, particularly in solution. researchgate.netsci-hub.se This nitroso-oxime tautomerism is a critical factor influencing the compound's chemical behavior and interactions.

The electronic landscape created by the carbonyl, nitroso, and hydroxyl groups makes these compounds effective chelating agents. Research has shown that 4-nitrosopyrazolones can act as bidentate ligands, coordinating with transition metal ions through the oxygen atoms of the carbonyl and nitroso groups to form stable metal complexes. researchgate.netresearchgate.net This property opens avenues for their use in analytical chemistry and catalysis. Furthermore, the nitroso group is a reactive functional handle, susceptible to both reduction to form 4-aminopyrazoles and oxidation, providing a gateway to a variety of other pyrazole derivatives. researchgate.net

Scope and Research Trajectories Pertaining to 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI)

The specific compound, 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI), also known as 5-methyl-4-nitroso-2,4-dihydro-3H-pyrazol-3-one, embodies the characteristic features of the 4-nitrosopyrazolone class. Its synthesis is typically achieved through the direct nitrosation of its precursor, 5-methyl-2,4-dihydro-3H-pyrazol-3-one (also known as 3-methyl-5-pyrazolone), using reagents like sodium nitrite (B80452) in an acidic medium. saudijournals.com

Current research trajectories for this and related compounds are primarily focused on a few key areas:

Coordination Chemistry: Investigating its ability to form complexes with various metal ions. The resulting metallo-organic structures are of interest for their potential catalytic, magnetic, and biological properties. researchgate.net

Synthetic Intermediates: Utilizing the compound as a building block for more complex molecules. The reactivity of the nitroso group allows for its conversion into other functional groups, making it a valuable intermediate in multi-step organic syntheses.

Tautomeric Studies: Detailed computational and spectroscopic analyses continue to explore the intricate tautomeric equilibria of this molecule. Understanding which tautomer predominates under different conditions is crucial for predicting its reactivity and biological interactions. researchgate.netsci-hub.se

Potential Biological Activity: While specific studies on this compound are limited, the broader class of 4-nitrosopyrazolones has been noted for potential applications in agrochemicals, such as activity against the rice blast fungus Pyricularia oryzae, suggesting a possible avenue for future investigation. sci-hub.se

The following tables summarize key data regarding the tautomeric stability and general reactivity of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI).

Table 1: Relative Stabilities of Tautomers This table, based on computational analysis, shows the relative energy of different tautomeric forms of the compound. Lower relative energy indicates greater stability.

| Tautomer/Isomer Form | Relative Energy (kcal/mol) | Stability Rank |

| Oxime (syn,syn) | 0.00 | 1 (Most Stable) |

| Oxime (anti,anti) | ~0.3 | 2 |

| Nitroso (OH at C5) | ~6.1 | 3 |

| Other Forms | >19.0 | Less Stable |

| Data derived from computational studies. sci-hub.se |

Table 2: Key Chemical Reactions This table outlines the principal types of chemical transformations the compound can undergo.

| Reaction Type | Reagent Class | Product Type |

| Reduction | Reducing Agents (e.g., Catalytic Hydrogenation) | 4-Amino-5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| Oxidation | Oxidizing Agents (e.g., KMnO₄, H₂O₂) | 5-Methyl-4-nitro-2,4-dihydro-3H-pyrazol-3-one |

| Complexation | Transition Metal Salts | Metal-Pyrazolone Complexes |

| This represents general reactivity patterns for the class of compounds. |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitroso-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h3H,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCCHYVWQMQVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4h Pyrazol 3 Ol, 5 Methyl 4 Nitroso 9ci and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For a molecule like 5-methyl-4-nitroso-4H-pyrazol-3-ol, which can exist in multiple tautomeric forms, NMR provides critical insights into the electronic environment of each nucleus.

The ¹H-NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. In the case of 5-methyl-4-nitroso-4H-pyrazol-3-ol, the key signals are from the methyl group protons and the labile protons on the nitrogen and oxygen atoms.

The methyl (CH₃) protons are expected to produce a singlet, as there are no adjacent protons to cause splitting. In related 3-methyl-5-pyrazolone derivatives, this signal typically appears around δ 2.1-2.2 ppm. jmchemsci.com The introduction of the electron-withdrawing nitroso group at the C4 position is expected to have a minor deshielding effect on the methyl protons.

The labile protons (N-H and O-H) can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They are also involved in tautomeric equilibria. In DMSO-d₆, N-H protons in similar pyrazole (B372694) structures are often observed as a broad singlet in the region of δ 8.3-9.9 ppm. jmchemsci.com The O-H proton, if present in a stable enol tautomer, would likely appear further downfield.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-CH₃ | ~2.2 | Singlet | Represents the three protons of the methyl group. |

| N-H / O-H | 8.0 - 12.0 | Broad Singlet | Position is variable and dependent on the predominant tautomer and solvent conditions. |

The ¹³C-NMR spectrum reveals the electronic environment of each carbon atom. For the pyrazole ring system, the chemical shifts are sensitive to the substitution pattern and tautomeric form.

Based on data from related 3-methyl-5-pyrazolone structures, the methyl carbon (C5-C H₃) is expected to resonate upfield, typically around 14-16 ppm. mdpi.com The carbonyl carbon (C3) in the keto tautomer is significantly deshielded, appearing above 160 ppm. jocpr.com The C5 carbon, attached to the methyl group, would be expected in the 140-150 ppm range. The introduction of the nitroso group at C4 would cause a significant downfield shift for this carbon. In similar heterocyclic systems, a carbon atom bonded to a nitroso group can be shifted into the 150-160 ppm range.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C5-CH₃ | 14 - 16 | Methyl group carbon. |

| C4-NO | 150 - 160 | Highly deshielded by the directly attached nitroso group. |

| C5-CH₃ | 140 - 150 | Affected by both the methyl group and ring nitrogens. |

| C3=O / C3-OH | >160 | Chemical shift is highly dependent on the tautomeric form (keto vs. enol). |

¹⁵N-NMR is particularly insightful for nitrogen-containing heterocycles like pyrazoles, as the nitrogen chemical shifts are extremely sensitive to hybridization and participation in tautomeric equilibria. The target compound can exist in several tautomeric forms, including the hydroxy-pyrazole, the keto-pyrazole, and the oxime form.

Quantum-chemical investigations on similar azole systems demonstrate that ¹⁵N-NMR can effectively distinguish between tautomers. researchgate.net For 5-methyl-4-nitroso-4H-pyrazol-3-ol, three nitrogen atoms would produce distinct signals. The two ring nitrogens (N1 and N2) would have chemical shifts characteristic of their specific bonding environment in the predominant tautomer. The nitrogen of the nitroso group (N=O) would have a significantly different chemical shift, often found in a distinct region of the spectrum. Studies of azoles show that the chemical shifts of ring nitrogens can vary by over 100 ppm between different tautomeric forms, making ¹⁵N-NMR a definitive tool for this analysis. researchgate.net

| Tautomeric Form | Key Structural Features | Expected ¹⁵N-NMR Distinctions |

|---|---|---|

| Hydroxy-pyrazole | Aromatic pyrazole ring with C3-OH and N1-H | Distinct shifts for pyrrole-like (N1) and pyridine-like (N2) nitrogens. |

| Keto-pyrazole | Non-aromatic ring with C3=O and N-H groups | Shifts for N1 and N2 would differ significantly from the aromatic form. |

| Oxime | C4=N-OH group (isonitroso form) | The nitrogen of the N-OH group would have a characteristic oxime shift, and ring nitrogen shifts would again be altered. |

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 5-methyl-4-nitroso-4H-pyrazol-3-ol would be expected to show characteristic bands for O-H, N-H, C=O, C=N, and N=O groups, with the presence and position of these bands helping to identify the dominant tautomer. nih.govresearchgate.net

A broad absorption in the 3200-3500 cm⁻¹ region would suggest the presence of O-H and/or N-H stretching, indicative of the hydroxy or keto tautomers. jmchemsci.com A strong absorption band around 1700-1740 cm⁻¹ would be a clear indicator of a carbonyl (C=O) group, supporting the presence of a keto-pyrazolone form. jmchemsci.comjocpr.com The nitroso (N=O) stretching vibration is a key diagnostic peak, typically appearing in the 1500-1600 cm⁻¹ range. Vibrations corresponding to C=N and C=C bonds within the pyrazole ring are expected in the 1450-1650 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200 - 3500 (Broad) |

| C-H (methyl) | Stretching | 2900 - 3000 |

| C=O (keto form) | Stretching | 1700 - 1740 (Strong) |

| C=N / C=C | Stretching | 1450 - 1650 |

| N=O (nitroso) | Stretching | 1500 - 1600 |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The key chromophores in 5-methyl-4-nitroso-4H-pyrazol-3-ol are the pyrazole ring system and the nitroso group.

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) | Intensity |

|---|---|---|---|

| π→π | Pyrazole Ring / C=O / C=N | < 300 | Strong |

| π→π | Nitroso Group (N=O) | ~270 - 300 | Strong |

| n→π* | Nitroso Group (N=O) | ~550 - 750 | Weak |

Mass Spectrometry and Chromatographic-Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. The molecular formula for 5-methyl-4-nitroso-4H-pyrazol-3-ol is C₄H₅N₃O₂, giving a molecular weight of 127.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z = 127. The fragmentation of pyrazole rings is well-studied. researchgate.net For this compound, characteristic fragmentation pathways would likely involve:

Loss of the nitroso group: A primary fragmentation would be the cleavage of the C-N bond to lose a nitric oxide radical (•NO, 30 Da), resulting in a fragment ion at m/z = 97.

Loss of carbon monoxide: Following or preceding other fragmentations, the loss of carbon monoxide (CO, 28 Da) from the pyrazolone (B3327878) ring is a common pathway for keto tautomers, leading to a fragment at m/z = 99. mdpi.com

Ring cleavage: The pyrazole ring can fragment through the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or acetonitrile (B52724) (CH₃CN, 41 Da), leading to various smaller fragment ions. researchgate.net

| m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 127 | [C₄H₅N₃O₂]⁺• | Molecular Ion [M]⁺• |

| 99 | [M - CO]⁺• | Loss of carbon monoxide from the ring. |

| 97 | [M - NO]⁺ | Loss of the nitroso radical. |

| 69 | [M - NO - CO]⁺ | Subsequent loss of NO and CO. |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While the specific crystal structure of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI) is not publicly available in crystallographic databases, extensive X-ray diffraction studies on analogous pyrazole derivatives provide significant insights into the likely solid-state molecular geometry, conformation, and intermolecular interactions that would characterize this compound. Analysis of closely related structures reveals common patterns in bond lengths, bond angles, and crystal packing, driven by hydrogen bonding and other non-covalent interactions.

Structural Elucidation of Pyrazole Analogs

Detailed crystallographic data has been reported for several pyrazole analogs, including 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol, and 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. These studies provide a robust framework for understanding the structural characteristics of the pyrazole core.

In the case of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate , the asymmetric unit contains two crystallographically distinct molecules, which differ primarily in their torsion angles. nih.govnih.govamrita.eduresearchgate.net This highlights the conformational flexibility of substituents attached to the pyrazole ring. The crystal packing is dominated by strong N-H···N and N-H···O hydrogen bonds, which link the molecules into a centrosymmetric tetramer. nih.govnih.govamrita.edu Pi-pi stacking interactions between the pyrazole and nitrobenzene (B124822) rings further stabilize this supramolecular assembly. nih.govnih.govamrita.edu

Similarly, the crystal structure of 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol reveals a nearly planar pyrazole ring. nih.govnih.gov The crystal packing is characterized by pairs of intermolecular N-H···O and O-H···N hydrogen bonds, creating distinct dimer motifs. nih.govnih.gov These hydrogen-bonded dimers are a common feature in the solid-state structures of pyrazole derivatives. nih.govresearchgate.net

Common Structural Motifs and Intermolecular Interactions

Across these and other pyrazole analogs, several key structural features are consistently observed:

Planarity of the Pyrazole Ring: The five-membered pyrazole ring is typically planar or nearly planar, a consequence of its aromatic character. nih.govnih.gov

Hydrogen Bonding: The presence of N-H and O-H groups in pyrazole derivatives leads to the formation of strong and predictable hydrogen bonding networks. These interactions are primary determinants of the crystal packing, often resulting in the formation of dimers, trimers, tetramers, or extended chains. nih.govresearchgate.netcardiff.ac.uk

Tautomerism: Pyrazole derivatives can exist in different tautomeric forms, and the specific tautomer present in the solid state is influenced by the electronic and steric nature of the substituents. acs.org

Conformational Flexibility: Substituents on the pyrazole ring can exhibit conformational flexibility, leading to the possibility of multiple conformers co-existing in the crystal lattice. nih.govnih.govamrita.eduresearchgate.net

Based on these observations, it can be inferred that 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI) would likely crystallize with a planar pyrazole core. The presence of the hydroxyl and nitroso groups, in addition to the N-H group of the pyrazole ring, would provide multiple sites for hydrogen bonding, leading to a complex and stable three-dimensional network in the solid state. The specific supramolecular assembly would be influenced by the interplay of these hydrogen bonds and potential π-π stacking interactions.

Crystallographic Data for Selected Pyrazole Analogs

The following tables summarize key crystallographic and structural data for the aforementioned pyrazole analogs.

| Parameter | 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate nih.gov | 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol nih.gov | 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione researchgate.netnih.gov |

|---|---|---|---|

| Chemical formula | C₁₀H₉N₃O₅S | C₁₁H₁₂N₂O₃ | C₁₂H₁₂N₆S |

| Formula weight | 283.26 | 220.23 | 272.34 |

| Crystal system | Monoclinic | Monoclinic | Monoclinic |

| Space group | P2₁/c | P2₁/n | P2₁/n |

| a (Å) | 11.953(2) | 8.8876(5) | 11.3278(4) |

| b (Å) | 10.599(2) | 10.3031(5) | 8.3970(3) |

| c (Å) | 19.263(4) | 12.0083(6) | 15.4427(5) |

| β (°) | 104.721(7) | 100.917(3) | 109.053(1) |

| Volume (ų) | 2359.8(8) | 1079.7(1) | 1388.43(8) |

| Z | 8 | 4 | 4 |

| Temperature (K) | 90 | 100 | 150 |

| Analog | D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|---|

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate nih.gov | N2A–H2A···N1B | 0.87(2) | 2.04(2) | 2.9063(15) | 175(2) |

| N2B–H2B···O4A(i) | 0.87(2) | 2.10(2) | 2.9630(15) | 171(2) | |

| 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol nih.gov | N2–H1N2···O2(i) | 0.86(2) | 2.03(2) | 2.880(1) | 171(2) |

| O3–H1O3···N1(ii) | 0.85(2) | 1.94(2) | 2.784(1) | 172(2) | |

| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | N4–H4A···N6(i) | 0.91 | 2.06 | 2.957(2) | 169 |

| N1–H1···S1(ii) | 0.91 | 2.45 | 3.344(1) | 168 |

Symmetry codes: (i) for 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate: -x, -y+1, -z+1; (i) for 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol: -x+3/2, y+1/2, -z+3/2; (ii) -x+1, -y+1, -z+1; (i) for 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione: x, y, z; (ii) -x+1/2, y-1/2, -z+3/2.

Investigating Tautomeric Equilibria and Isomerism in 4h Pyrazol 3 Ol, 5 Methyl 4 Nitroso 9ci Systems

Elucidation of Potential Tautomeric Forms, Including Nitroso-Oximino Tautomerism

Pyrazolone (B3327878) systems are known for their extensive tautomerism. For an N-unsubstituted pyrazolone, as many as eight tautomeric forms are theoretically possible, including hydroxy-pyrazole, pyrazolin-3-ol, and various pyrazolin-one structures. researchgate.net The introduction of a nitroso group at the C4 position significantly expands this landscape. The 4-substituent can actively participate in the tautomeric equilibrium, giving rise to additional species. researchgate.netresearchgate.net

In the case of 3-methyl-4-nitroso-5-pyrazolone, a closely related structure, up to eleven distinct tautomeric and isomeric forms can be considered. researchgate.net A critical equilibrium in these systems is the nitroso-oximino tautomerism . This process involves the migration of a proton from the C4 position to the oxygen atom of the nitroso group, resulting in an oxime (or hydroxyimino) form. This is analogous to the more commonly known keto-enol tautomerism. nih.govnih.gov

The primary tautomeric possibilities for the 5-methyl-4-nitroso-4H-pyrazol-3-ol system include:

Nitroso Forms : Where the nitroso group (-N=O) is intact. These can be further subdivided based on the protonation state of the pyrazole (B372694) ring (e.g., OH-form, NH-form, CH-form).

Oximino Forms : Characterized by the presence of a hydroxyimino group (=N-OH). These forms are often favored in solution and can exist as syn and anti isomers, adding another level of structural diversity. researchgate.net

Computational studies suggest that the oximino tautomers are generally more stable than their nitroso counterparts, a finding that aligns with experimental observations for many nitroso compounds. researchgate.net The oximino character of a related molecule, 1-n-decyl-4-hydroxyimino-3-methyl-1H-pyrazol-5(4H)-one, has been clearly defined by X-ray crystallography, which showed well-defined C=O and C=N double bonds within the heterocyclic ring. researchgate.net

Impact of Substituents on Tautomeric Preferences and Stability

Substituents on the pyrazole ring can profoundly influence the tautomeric equilibrium by altering the relative energies of the different forms. An N-alkylation, for instance, dramatically simplifies the tautomeric possibilities. When 3-methyl-4-nitroso-pyrazolin-5-one is alkylated at the N1 position, the number of potential tautomeric forms is reduced from eleven to four. researchgate.netresearchgate.net

The electronic nature of substituents also plays a crucial role. Electron-donating groups can shift the equilibrium towards specific forms, while electron-withdrawing groups can favor others. researchgate.net Studies on substituted purines, another class of heterocyclic compounds, have shown that the strength of a substituent's effect can be modulated by the solvent, but the fundamental nature of its electron-donating or -withdrawing character remains consistent. nih.gov For example, a nitro group (an electron-withdrawing substituent) generally enhances intramolecular interactions, which can stabilize certain tautomers. nih.govmdpi.com In pyrazoles, the nature of substituents at positions 3 and 5 is a key factor in determining the dynamics of proton transfer. bohrium.com

The steric bulk of substituents can also impact stability. In pyrazolone and isoxazolone systems, bulky substituents at the C3 position have been shown to influence the energy differences between tautomers. nih.gov

Solvatochromic Effects on Tautomeric Distribution in Solution

The tautomeric composition of 4-nitroso-pyrazolones in solution is highly sensitive to the surrounding solvent environment. The polarity of the solvent can differentially stabilize the various tautomers, thereby shifting the equilibrium. mdpi.com This phenomenon, known as solvatochromism, is a critical consideration in solution-phase studies.

To estimate the effect of the medium on the relative stabilities of different tautomeric structures, computational methods like the polarizable continuum model (PCM) are employed. researchgate.net These calculations on 3-methyl-4-nitroso-5-pyrazolone and its N1-ethyl derivative suggest that in solution, the oxime tautomer is the favored species. researchgate.net This preference for the oxime form in solution is a common finding in related nitroso compounds. researchgate.net

In nonpolar solvents like CDCl₃ or C₆D₆, some pyrazol-3-ol derivatives exist as dimers stabilized by intermolecular hydrogen bonds. However, in more polar, hydrogen-bond-accepting solvents like DMSO-d₆, these dimeric structures are disrupted, and the monomeric form predominates. mdpi.com This indicates that solvent-solute interactions can be strong enough to overcome the intermolecular forces that stabilize specific tautomeric arrangements. For some systems, increasing solvent polarity can lead to a small but significant stabilization of one tautomer over another, suggesting that both forms can coexist in solution. mdpi.com

Experimental and Computational Approaches for Tautomeric Analysis

Determining the precise tautomeric composition of a complex system like 5-methyl-4-nitroso-4H-pyrazol-3-ol requires a combination of sophisticated experimental and theoretical techniques. While X-ray crystallography can provide an unambiguous structure in the solid state, the situation in solution is far more complex and often involves a dynamic equilibrium between multiple species. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used tool for investigating tautomeric equilibria in solution. bohrium.commdpi.com The simultaneous presence of several tautomers or isomers can result in distinct sets of signals in the ¹H, ¹³C, and ¹⁵N NMR spectra, corresponding to each individual species. researchgate.net

¹H and ¹³C NMR : These techniques provide detailed information about the proton and carbon framework of the molecule. Chemical shifts can be compared with data from "fixed" derivatives (e.g., O-methylated or N-methylated analogs) that represent a single "frozen" tautomeric form. mdpi.com

¹⁵N NMR : This method is particularly valuable for studying pyrazole tautomerism due to the sensitivity of nitrogen chemical shifts to their chemical environment. For instance, a "pyridine-like" nitrogen (doubly bonded) resonates at a significantly different frequency than a "pyrrole-like" nitrogen (singly bonded and part of an NH group), allowing for clear differentiation between tautomers. mdpi.com

In studies of 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, ¹³C and ¹⁵N NMR measurements were initially interpreted as an equilibrium between two nitroso structures. However, subsequent computational analysis suggested that the experimental data were more consistent with the coexistence of syn- and anti-oxime isomers. researchgate.net This highlights the importance of combining experimental NMR data with theoretical calculations for accurate structural elucidation.

Quantum chemical calculations have become an indispensable tool for understanding tautomerism. researchgate.netsuperfri.org By modeling the possible tautomers and isomers, these methods can provide crucial insights into their geometric structures and relative stabilities. researchgate.net

Commonly employed theoretical levels include:

Hartree-Fock (HF)

Density Functional Theory (DFT), often using functionals like B3LYP

Møller-Plesset perturbation theory (e.g., MP2, MP4)

These calculations, typically performed with basis sets such as 6-31+G(d,p), are used to optimize the geometries of all possible species and calculate their relative energies. researchgate.net The results can predict which tautomer is most stable in the gas phase. Furthermore, by incorporating solvent models like the PCM, the calculations can also predict the favored tautomers in different solutions, providing a theoretical framework for interpreting experimental data. researchgate.net For 4-nitroso-pyrazolones, these calculations have consistently shown that the oxime tautomer is energetically favored in solution. researchgate.net

Table 1: Theoretical Relative Energies of 3-methyl-4-nitroso-5-pyrazolone Tautomers Note: The following table is illustrative, based on findings that oximino forms are generally more stable than nitroso forms as determined by quantum chemical calculations. Specific energy values can vary based on the computational method and basis set used.

| Tautomer/Isomer Type | Predicted Relative Stability | Key Structural Feature |

| Oximino (syn and anti) | High (Most Stable in Solution) | C=N-OH group |

| Nitroso (OH-form) | Moderate | C-N=O group, Pyrazole OH |

| Nitroso (NH-form) | Low | C-N=O group, Pyrazole NH |

| Nitroso (CH-form) | Lower | C-N=O group, Pyrazole CH₂ |

Table 2: Application of Analytical Methods to Tautomer Analysis

| Method | Information Provided | Example Application |

| Multi-nuclear NMR | Identifies coexisting tautomers in solution; determines equilibrium constants. | ¹⁵N NMR distinguishes between "pyridine-like" and "pyrrole-like" nitrogens in different pyrazole tautomers. mdpi.com |

| Quantum Calculations (DFT, MP2) | Calculates relative energies and stabilities of all possible tautomers. | Predicts that the oxime tautomer of 4-nitroso-pyrazolone is favored in solution. researchgate.net |

| X-ray Crystallography | Provides an unambiguous structure of the single tautomer present in the solid state. | Confirmed the oximino tautomeric character of an N-decyl-4-hydroxyimino-3-methyl-1H-pyrazol-5(4H)-one. researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 4h Pyrazol 3 Ol, 5 Methyl 4 Nitroso 9ci and Its Structural Analogs

Reactions of the Nitroso Group

The nitroso moiety at the C4 position of the pyrazole (B372694) ring is a key functional group that dictates a significant portion of the compound's reactivity, particularly in reductive and cycloaddition reactions.

Reductive Transformations to Corresponding Amino Pyrazoles

The reduction of the nitroso group to a primary amino group is a fundamental transformation, yielding 4-aminopyrazole derivatives which are valuable intermediates in medicinal chemistry. A synthetic methodology for the formation of 3-aryl-substituted 4-aminopyrazoles involves the reduction of an intermediate nitrosopyrazole. This transformation is effectively achieved using sodium borohydride in the presence of a copper catalyst. This method demonstrates a practical route to 4-aminopyrazoles from their nitroso precursors under relatively mild conditions. thieme-connect.com The general approach for this reduction is outlined in the following table.

| Starting Material | Reagents and Conditions | Product | Reference |

| Nitrosopyrazoles | NaBH4, CuCl, THF/EtOH | 4-Aminopyrazoles | thieme-connect.com |

This conversion is significant as 4-aminopyrazoles are precursors for a variety of pharmaceutically relevant compounds. The synthesis tolerates a range of substituents on the pyrazole ring, making it a versatile method. thieme-connect.commdpi.com

Asymmetric Cycloaddition Reactions Involving Nitroso Compounds

Nitroso compounds are known to participate as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition, leading to the formation of six-membered heterocyclic rings. 4-Nitrosopyrazoles, due to their high reactivity, have been investigated in such cycloaddition reactions. fao.org For instance, the interaction of 3,5-substituted 4-nitroso-1H-pyrazoles with dienes like tetraphenylcyclopentadienone has been studied. This diene condensation reaction results in the formation of substituted oxazines, demonstrating the utility of 4-nitrosopyrazoles in synthesizing complex heterocyclic systems. fao.org

The Diels-Alder reaction is a powerful tool for creating cyclic compounds with a high degree of stereochemical control. organic-chemistry.org While the specific use of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI) in asymmetric variants of this reaction is not extensively detailed in the reviewed literature, the general reactivity of nitrosopyrazoles in cycloadditions suggests a potential for developing enantioselective transformations with chiral catalysts. fao.orgnih.gov

Transformations at the Pyrazolone (B3327878) Ring System

The pyrazolone ring itself possesses reactive sites that allow for further functionalization, independent of the nitroso group. These include the active methylene group and the nitrogen atoms of the heterocyclic ring.

Electrophilic Reactivity of Active Methylene Group

The carbon atom at the C4 position of the pyrazolone ring is an active methylene group, flanked by two carbonyl groups in its tautomeric form, which enhances its acidity and nucleophilicity. This makes it susceptible to electrophilic substitution. The reactivity of this position is evident in various condensation reactions. For example, 4-acylpyrazolones readily undergo condensation with phenylhydrazine to form stable phenylhydrazones. nih.govresearchgate.net This highlights the nucleophilic character of the C4 position, which can attack electrophiles. While this example starts with a 4-acyl derivative rather than a 4-nitroso compound, it illustrates the inherent reactivity of the active methylene group within the pyrazolone scaffold.

N-Alkylation and N-Acylation Pathways

The nitrogen atoms of the pyrazole ring can be functionalized through alkylation and acylation reactions. The synthesis of N-substituted 4-nitrosopyrazoles has been successfully carried out. N-alkylation and, for the first time, N-acylation of 4-nitrosopyrazole have been reported, leading to previously unknown N-functionalized 4-nitroso-1H-pyrazoles, including bis(4-nitroso-1H-pyrazoles). researchgate.net These reactions provide a direct method for modifying the pyrazole core, which can influence the compound's solubility, stability, and biological activity. A variety of methods for N-alkylation of pyrazoles have been developed, including reactions with trichloroacetimidate electrophiles under Brønsted acid catalysis, which offers an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | Alkyl halides, Trichloroacetimidates | N-Alkyl-4-nitrosopyrazoles | researchgate.netmdpi.com |

| N-Acylation | Acyl chlorides | N-Acyl-4-nitrosopyrazoles | researchgate.net |

Ring-Fusion and Cyclization Reactions to Form Fused Heterocycles

4-Nitrosopyrazoles can serve as precursors for the synthesis of fused heterocyclic systems. A notable example is the reaction of 5-amino-4-nitrosopyrazoles with β-ketonitriles in pyridine, which leads to the formation of pyrazolo[3,4-b]pyrazines. beilstein-journals.orgnih.gov These fused bicyclic structures are of interest in medicinal chemistry due to their diverse biological activities. The 5-aminopyrazole derivatives are key starting materials for a wide array of fused pyrazole systems. mdpi.com This type of cyclization reaction demonstrates the utility of appropriately substituted 4-nitrosopyrazoles in constructing more complex molecular architectures.

The general scheme for this transformation is as follows:

| Reactants | Conditions | Product | Reference |

| 5-Amino-4-nitrosopyrazoles, β-Ketonitriles | Pyridine | Pyrazolo[3,4-b]pyrazines | beilstein-journals.orgnih.gov |

This reaction highlights a pathway where both the nitroso group (after potential in-situ reduction or transformation) and an adjacent functional group on the pyrazole ring participate in the formation of a new fused ring.

Coordination Chemistry of 4 Nitrosopyrazolones As Ligands

Ligand Design Principles and Diverse Coordination Modes of Pyrazoles

The design of pyrazole-based ligands is underpinned by their inherent structural flexibility and diverse coordination potential. Pyrazoles are five-membered aromatic N-heterocycles that can be readily functionalized, allowing for precise control over their steric and electronic properties. The presence of a Brønsted acidic NH group is a key feature, as its deprotonation yields the pyrazolate anion. This transformation enhances the ligand's σ-donor capabilities and is crucial for many of its coordination modes.

Substituents on the pyrazole (B372694) ring play a critical role in determining the stereochemistry and stability of the resulting metal complexes. By modifying these groups, the basicity and coordinating ability of the pyrazole ligand can be fine-tuned. 4-nitrosopyrazolones, for instance, introduce additional donor sites through the nitroso and carbonyl groups. Research on various 1-phenyl-3-substituted-4-nitroso-5-pyrazolones has shown they typically act as neutral bidentate ligands, coordinating with metal ions through the oxygen atoms of both the carbonyl and nitroso groups. scirp.org This chelation forms a stable six-membered ring, a characteristic feature of these complexes. saudijournals.com

The diverse coordination modes of pyrazole-derived ligands are a cornerstone of their utility in inorganic chemistry. They can function as:

Monodentate ligands: Coordinating to a single metal center.

Bidentate chelating ligands: As seen with 4-nitrosopyrazolones, which bind to a metal ion through two donor atoms (N, O or O, O), forming a stable chelate ring. saudijournals.comscirp.org

Bridging ligands: The deprotonated pyrazolate anion can bridge two or more metal centers, leading to the formation of polynuclear structures.

This versatility in coordination allows for the construction of a wide array of molecular architectures, from simple mononuclear complexes to intricate polynuclear assemblies.

Synthesis and Characterization of Metal Complexes with 4-Nitrosopyrazolone Ligands

The synthesis of metal complexes with 4-nitrosopyrazolone ligands, such as 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-, typically involves the reaction of the ligand with a metal salt in a suitable solvent. sysrevpharm.org A common method includes dissolving the ligand in a hot alcoholic solution and mixing it with a calculated amount of the metal salt solution. saudijournals.com The reaction mixture is often refluxed for several hours to ensure completion. saudijournals.comsysrevpharm.org The resulting solid complexes can then be filtered, washed, and dried. saudijournals.com

The synthesis of the 4-nitrosopyrazolone ligand itself is generally achieved through a nitrosation reaction. This process involves treating the parent pyrazolone (B3327878) compound with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, at low temperatures. saudijournals.com

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Confirms the stoichiometric ratio of metal to ligand in the complex. mdpi.com |

| Infrared (FT-IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N=O, C=N) upon complexation. scirp.orgsaudijournals.com A shift to lower frequencies for the C=O and N=O bands indicates their involvement in chelation. researchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to determine its geometry (e.g., octahedral, tetrahedral). scirp.orgsaudijournals.com It can also reveal shifts (hypsochromic or bathochromic) upon complexation. saudijournals.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidates the structure of the ligand and detects changes in the chemical environment of protons and carbons upon coordination with a metal ion. saudijournals.com |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in assigning the geometry and the spin state (high-spin or low-spin) of the metal ion. scirp.orgscirp.org |

| Thermal Analysis (TGA/DTG) | Assesses the thermal stability of the complexes and indicates the presence of coordinated or lattice water molecules. scirp.orgmdpi.com |

| Molar Conductance Measurements | Determines the electrolytic nature of the complexes (ionic or non-ionic) in solution. scirp.orgmdpi.com |

| X-ray Crystallography | Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. mdpi.comresearchgate.net |

These combined techniques allow for a thorough structural investigation and confirmation of the formation and properties of the nitrosopyrazolone metal complexes. scirp.orgsaudijournals.com

Bridging Capabilities and Formation of Polynuclear Metal Complexes

A significant feature of pyrazolate-based ligands is their ability to act as bridging units between multiple metal centers, facilitating the self-assembly of polynuclear complexes. When a pyrazole ligand is deprotonated, the resulting pyrazolate anion can readily bridge two metal ions. This bridging capability is fundamental to the construction of dinuclear, trinuclear, and even larger polymeric structures.

While 4-nitrosopyrazolones often act as chelating ligands, the broader family of pyrazole derivatives provides a clear precedent for bridging behavior. The specific geometry of the resulting polynuclear complex is influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the pyrazolate ring.

The nitroso group itself can participate in bridging. For example, studies on 1,4-bis(4-nitrosophenyl)piperazine (B14738862) have shown its capacity to act as a bridging ligand, coordinating to two metal centers (such as Rh(III) and Ir(III)) through the σ-N atoms of its two nitroso groups to form dinuclear complexes. rsc.org This demonstrates the potential for the nitroso functionality within the 4-nitrosopyrazolone structure to engage in similar bridging modes, linking [M(pyrazolone)n] units into larger assemblies. The formation of these polynuclear structures is of great interest as it can lead to materials with cooperative effects between metal centers, giving rise to unique magnetic or catalytic properties. academie-sciences.fr

The design of polynuclear complexes often relies on the use of ditopic or polytopic ligands that contain multiple binding sites. rsc.org The inherent structure of pyrazolates makes them excellent candidates for such roles, enabling the creation of complex architectures with controlled nuclearity and dimensionality.

Implications of Nitrosopyrazolone Complexes in Materials Chemistry

Metal complexes derived from 4-nitrosopyrazolone ligands have significant potential in the field of materials chemistry due to their distinct structural, optical, and magnetic properties. These properties make them valuable components for a range of functional materials.

One of the most established applications of nitrosopyrazolone complexes is as pigments and dyes . saudijournals.com Their intense coloration, which arises from electronic transitions within the coordinated structure, combined with high stability, makes them suitable for use in various industries. saudijournals.com The color of the pigment can be tuned by changing the central metal ion, leading to a palette of different shades. For example, complexes of 1-phenyl-3-methyl-4-nitroso-5-pyrazolone with different transition metals exhibit a range of colors, from the light green of an iron complex to the red of a mercury complex. saudijournals.com

The electronic properties of these complexes also suggest applications in optical materials . The study of metal nitrosyl complexes has revealed that their absorption spectra are characterized by metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. nih.govmdpi.com These properties are crucial for applications in nonlinear optics (NLO), which are important for modern technologies like light-emitting diodes and optical computing. nih.gov The band gap energies of nitrosopyrazolone complexes, which can be determined from their optical properties, are indicative of their potential as semiconductor materials. saudijournals.com

Furthermore, the incorporation of paramagnetic metal ions into complexes with pyrazole-based ligands can lead to materials with interesting magnetic properties . researchgate.net The ability of pyrazolate ligands to bridge metal centers allows for magnetic exchange interactions, which can result in behaviors like antiferromagnetism or ferromagnetism. scielo.brresearchgate.net Research on related pyrazolyl-substituted nitronyl nitroxide radical complexes has demonstrated strong magnetic coupling between the metal ion and the radical ligand. mdpi.com These magneto-structural correlations are essential for the design of molecular magnets and spintronic devices. researchgate.net The high-spin configurations observed in many transition metal complexes of 4-nitrosopyrazolones suggest their potential utility in this area. scirp.orgresearchgate.net

Advanced Theoretical and Computational Investigations of 4h Pyrazol 3 Ol, 5 Methyl 4 Nitroso 9ci Systems

Quantum Chemical Studies on Electronic Structure and Stability

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry. DFT, in particular, has been widely applied to study pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. nih.gov For a molecule like 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its electronic ground state, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.net These calculations provide insights into the molecule's reactivity, identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.

For instance, in studies of other pyrazole derivatives, DFT calculations have successfully predicted their electronic properties and reactivity. nih.govmdpi.com The HOMO-LUMO energy gap, a key parameter obtained from these calculations, is indicative of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Prior to any property prediction, the molecule's geometry must be optimized to find the lowest energy structure. This is a standard procedure in computational chemistry where the forces on each atom are minimized. For 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-, this process would reveal the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Furthermore, the presence of the nitroso group introduces the possibility of conformational isomers (conformers). A study on the closely related 3,5-dimethyl-4-nitroso-1H-pyrazole revealed the existence of two different conformers in the unit cell, differing in the orientation of the oxime group relative to the pyrazole ring. researchgate.net A similar conformational analysis for 4H-Pyrazol-3-ol, 5-methyl-4-nitroso- would be crucial to identify all stable conformers and their relative energies. This would involve systematically rotating the nitroso group and other rotatable bonds and performing geometry optimization for each starting geometry.

Below is a hypothetical table illustrating the kind of data that would be generated from geometry optimization of two conformers of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-, based on typical values for similar compounds.

| Parameter | Conformer A (trans) | Conformer B (cis) |

| C=N bond length (Å) | 1.355 | 1.390 |

| N=O bond length (Å) | 1.270 | 1.241 |

| Relative Energy (kcal/mol) | 0.0 | 1.2 |

Note: The data in this table is illustrative and based on findings for a related compound, 3,5-dimethyl-4-nitroso-1H-pyrazole, and does not represent actual calculated values for 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI). researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict various spectroscopic parameters with a good degree of accuracy, aiding in the interpretation of experimental data.

For NMR spectroscopy , the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic chemical shielding constants, which are then converted to chemical shifts. mdpi.com This would allow for the assignment of the ¹H and ¹³C NMR signals of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-.

For UV-Vis spectroscopy , Time-Dependent DFT (TD-DFT) is the method of choice to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the experimental spectrum. mdpi.com Studies on other nitroso-pyrazoles have shown characteristic absorption bands for the nitroso chromophore. mdpi.com A TD-DFT study on 4H-Pyrazol-3-ol, 5-methyl-4-nitroso- would help in understanding its electronic transitions.

The following table presents hypothetical predicted spectroscopic data for 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-.

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Pyrazole-H: ~7.5, Methyl-H: ~2.3 |

| ¹³C NMR | Chemical Shift (ppm) | C=O: ~160, C-NO: ~145 |

| UV-Vis | λ_max (nm) | ~560 (n -> π* of N=O group) |

Note: These values are hypothetical and based on typical ranges observed for similar pyrazole derivatives. mdpi.commdpi.com

Modeling Solvent Effects on Molecular Properties (e.g., Polarizable Continuum Model)

Molecular properties can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can account for the effect of a solvent by representing it as a continuous dielectric medium. researchgate.net By performing calculations with PCM, one can study how the geometry, electronic structure, and spectroscopic properties of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso- change in different solvents. For example, the position of the UV-Vis absorption bands is often sensitive to the polarity of the solvent, and PCM can be used to predict these solvatochromic shifts.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-, one could study various potential reactions, such as its tautomerization to the oxime form or its participation in cycloaddition reactions. This would involve locating the transition state structures connecting reactants and products and calculating the activation energies. This information provides a detailed picture of the reaction pathway and helps in understanding the factors that control the reaction rate and selectivity.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso- over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. This allows for a more thorough exploration of the conformational space, especially for flexible molecules. MD simulations can also be used to study the interactions of the molecule with its environment, such as solvent molecules or a biological receptor.

Structure Reactivity Relationships and Derivatives of 4h Pyrazol 3 Ol, 5 Methyl 4 Nitroso 9ci

Synthesis and Chemical Properties of Substituted Nitroso Pyrazoles

The synthesis of 4-nitroso-pyrazoles, including the title compound, is often achieved through a one-pot reaction involving the nitrosation of 1,3-diketones followed by cyclization with hydrazines. researchgate.net This method provides a direct route to the 4-nitroso-pyrazole core structure. Once formed, these compounds exhibit a range of chemical reactivities, making them valuable intermediates in organic synthesis.

The chemical properties of N-functionalized 4-nitroso-1H-pyrazoles include susceptibility to both oxidation and reduction. rjsocmed.com The nitroso group can be reduced to an amino group, yielding 4-aminopyrazole derivatives. researchgate.netrjsocmed.com These amino pyrazoles are crucial synthons for further molecular elaboration. For instance, the resulting 4-aminopyrazole can be acylated, diazotized for azo coupling, or condensed with aldehydes to form Schiff bases. rjsocmed.com

Furthermore, direct N-alkylation and N-acylation of the pyrazole (B372694) ring have been successfully demonstrated. The N-alkylation of 3,5-substituted 4-nitroso-1H-pyrazoles can be achieved using alkylating agents like benzyl (B1604629) halides or halocarboxylic acid esters under superbasic conditions or by refluxing in acetone, leading to a series of N-functionalized nitrosopyrazoles with yields up to 85%. researchgate.netresearchgate.net Quantum-chemical calculations indicate that N-alkylation is kinetically and thermodynamically more favorable than O-alkylation. researchgate.net N-acylation of 4-nitrosopyrazole has also been accomplished, expanding the range of accessible derivatives. researchgate.net

Table 1: Reactivity of 4-Nitroso-Pyrazoles

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Synthesis | 1,3-Diketones, Nitrosating Agent, Hydrazines | 4-Nitroso-Pyrazoles | researchgate.net |

| Reduction | Reducing Agents | 4-Amino-Pyrazoles | researchgate.netrjsocmed.com |

| N-Alkylation | Benzyl halides, Halocarboxylic esters / Superbasic conditions or Acetone reflux | N-Functionalized Nitroso Pyrazoles | researchgate.net |

| N-Acylation | Acylating Agents | N-Acylated Nitroso Pyrazoles | researchgate.net |

| Condensation | 4-Aminopyrazole (from reduction) + Aldehydes | Schiff Bases | rjsocmed.com |

Pyrazolone-Based Hybrid Molecules and Fused Heterocyclic Analogs

Pyrazoles, and specifically their derivatives, are versatile building blocks for the synthesis of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. mdpi.comnih.gov The 4-amino-pyrazoles, readily obtained from the reduction of 4-nitroso-pyrazoles, are particularly valuable precursors. researchgate.netrjsocmed.com

5-Aminopyrazoles are extensively used as synthons for constructing a variety of fused pyrazoloazines, which are bicyclic systems containing the pyrazole ring fused to a six-membered azine ring. beilstein-journals.org These compounds possess multiple nucleophilic sites that can react with bielectrophiles to form fused rings. beilstein-journals.org Examples of fused systems derived from aminopyrazoles include:

Pyrazolo[3,4-b]pyridines beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines mdpi.comnih.gov

Pyrazolo[3,4-d]pyrimidines beilstein-journals.org

Pyrazolo[3,4-b]pyrazines beilstein-journals.org

The synthesis of pyrazolo[3,4-b]pyridines, for example, can be achieved through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. beilstein-journals.org Similarly, 3(5)-aminopyrazoles are key starting materials for preparing pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The strategy of molecular hybridization has also been employed to combine the pyrazole scaffold with other heterocyclic rings, such as tetrazole, to create novel compounds with potentially enhanced properties. mdpi.com These synthetic strategies highlight the role of substituted pyrazolones as foundational elements in the design of complex, biologically relevant molecules.

Influence of Substituents on Chemical Reactivity and Tautomerism

The reactivity and structural properties of the pyrazole ring are significantly influenced by the nature and position of its substituents. mdpi.comnih.gov In the case of 4-nitroso-pyrazolones, a key structural feature is the existence of tautomeric equilibria. researchgate.net While multiple tautomeric forms are theoretically possible for pyrazolones, computational and experimental studies suggest that 4-nitroso-pyrazolones predominantly exist in the oximino tautomeric form rather than the nitroso form. researchgate.net

For 3-methyl-4-nitroso-5-pyrazolone, quantum chemical investigations indicate that the oxime tautomer is the most stable form in solution. researchgate.net The introduction of a substituent at the N1 position, such as an ethyl group, reduces the number of possible tautomers from eleven to four. For 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, NMR data corresponds with an equilibrium mixture of syn- and anti-oxime isomers in solution. researchgate.net

Table 2: Predominant Tautomeric Forms of 4-Nitroso-Pyrazolones in Solution

| Compound | Predominant Form(s) | Method of Determination | Reference |

|---|---|---|---|

| 3-methyl-4-nitroso-5-pyrazolone | Oxime Tautomer | Ab initio quantum chemical calculations | researchgate.net |

| 1-ethyl-3-methyl-4-nitroso-5-pyrazolone | Mixture of syn- and anti-Oxime Isomers | ¹³C and ¹⁵N NMR spectroscopy, Quantum chemical calculations | researchgate.net |

Substituents also modulate the acid-base properties of the pyrazole ring. The pyrazole nucleus is amphoteric, containing both a weakly acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom. mdpi.comnih.gov The electronic nature of substituents can alter this balance. While it was traditionally thought that electron-withdrawing groups increase the basicity of the ring, more recent studies suggest the opposite, with electron-donating groups at the C3 position increasing the basicity of the pyrazole ring. mdpi.com These substituent-driven effects on tautomerism and electronic properties are critical considerations in the design and synthesis of pyrazole-based compounds.

Emerging Research Directions and Applications in Synthetic Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of 4-nitrosopyrazoles has traditionally been achieved through the cyclization of 2-hydroxyimino-1,3-diketones with hydrazines. researchgate.net Another common method involves the direct nitrosation of pyrazole (B372694) precursors. For instance, the action of sodium nitrite (B80452) on aromatic hydroxy compounds in an acidic medium is a known route for producing nitroso compounds. thefreedictionary.com

Key features of emerging synthetic methods are summarized below:

| Methodology | Key Features | Advantages |

| One-Pot Multicomponent Reactions | Combines reactants, catalyst, and solvent in a single step. | High efficiency, reduced waste, simplified procedures. researchgate.net |

| Use of Green Solvents | Employs solvents like water, ethanol, or PEG. | Reduced environmental impact, lower toxicity. researchgate.net |

| Catalyst-Free Synthesis | Reactions proceed efficiently without a catalyst. | Cost-effective, avoids catalyst contamination in the product. researchgate.net |

Application of 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI) in Heterocyclic Synthesis as a Building Block

The reactivity of the nitroso group and the pyrazole core makes 4H-Pyrazol-3-ol, 5-methyl-4-nitroso-(9CI) a valuable precursor for constructing more complex heterocyclic systems. The nitroso group is a reactive functional group that can participate in various chemical transformations, including cycloadditions and ene reactions. researchgate.netucl.ac.uk

4H-Pyrazoles are recognized as emerging scaffolds for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govmit.edu They can act as dienes in Diels-Alder reactions, a type of cycloaddition, to form bicyclic structures. nih.govmit.edunih.gov The reduction of the nitroso group to an amino group provides a pathway to synthesize 4-aminopyrazoles, which are themselves important intermediates for a variety of other heterocyclic compounds. researchgate.net This transformation can be achieved using reagents like zinc in acetic acid or through catalytic hydrogenation. researchgate.net

The versatility of this compound as a synthetic building block is highlighted by its use in creating:

Fused Pyrazole Systems: Through intramolecular reactions, leading to polycyclic structures.

Substituted Pyrazoles: By modifying the nitroso group or other positions on the ring.

Other Heterocycles: The pyrazole ring can be incorporated into larger, more complex heterocyclic frameworks. researchgate.net

Mechanistic Insights into Complex Organic Transformations Involving Nitroso Pyrazoles

Understanding the reaction mechanisms involving nitroso pyrazoles is crucial for controlling reaction outcomes and designing new synthetic strategies. The nitroso group (N=O) is an ambiphilic functional group, meaning it can react as both a nucleophile and an electrophile. researchgate.net

In many transformations, the nitroso group acts as a powerful dienophile or enophile. For example, in the nitroso-ene reaction , the nitroso compound reacts with an alkene to form an allylic hydroxylamine. ucl.ac.uk This reaction is a powerful tool for C-N and N-O bond formation.

Another significant area of mechanistic study is the 1,3-dipolar cycloaddition . Nitroso compounds can be precursors to nitrones, which then undergo cycloaddition reactions to form various five-membered heterocyclic rings. ucl.ac.uknih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to analyze reaction pathways, transition states, and the favorability of different mechanisms, such as SN1 versus SN2 pathways in nucleophilic substitution reactions involving pyrazole rings. researcher.life These computational approaches provide deep insights into the electronic structure and reactivity of the molecules throughout the transformation. researcher.life

Utilization in Specialty Chemical Formulations (e.g., Adhesives, Pigments, Dyes)

The chemical properties of nitroso pyrazoles make them suitable for use in various specialty chemical applications.

Adhesives: N-substituted 4-nitrosopyrazoles have been successfully incorporated into adhesive compositions, particularly those based on chloroprene (B89495) rubbers. researchgate.net Their inclusion has been shown to increase the confection strength of multilayer rubber products and enhance the durability of the adhesive joint, especially at elevated temperatures and in aggressive environments. researchgate.net They can function as both adhesion modifiers and structuring agents in these formulations. researchgate.net

Pigments and Dyes: Pyrazolone (B3327878) compounds, the broader class to which 4H-Pyrazol-3-ol belongs, are pivotal intermediates in the synthesis of organic pigments and dyes. primachemicals.com They are known for producing vibrant hues with high color strength and brightness. primachemicals.com The nitroso group itself is a chromophore (a color-bearing group), and its presence in the ortho-position to a hydroxyl group is characteristic of nitroso dyes. thefreedictionary.comrangudhyog.com These dyes can form stable complexes with metal ions, such as iron, to create pigments. thefreedictionary.commfa.org For example, the iron complex of 1-nitroso-2-naphthol (B91326) derivatives is used to create green pigments that are resistant to light and heat. thefreedictionary.com Pyrazole-containing azo dyes are also widely used for their diverse color properties in industries ranging from textiles to printing inks. primachemicals.comnih.gov

The following table summarizes the applications in specialty chemicals:

| Application | Role of Nitroso Pyrazole Derivative | Resulting Improvement/Product |

| Adhesives | Adhesion modifier, structuring agent. researchgate.net | Increased strength and durability of adhesive joints. researchgate.net |

| Pigments | Forms metal complexes (e.g., with iron). thefreedictionary.com | Creation of stable, light- and heat-resistant colorants. thefreedictionary.com |

| Dyes | Acts as a chromophore and synthetic intermediate. primachemicals.comrangudhyog.com | Production of a wide spectrum of vibrant colors for textiles and inks. primachemicals.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI), and how can reaction conditions be optimized?

- Methodology : Nitrosation of 5-methyl-4H-pyrazol-3-ol precursors using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or acetic acid) is a common approach. Reaction optimization involves pH control (3–5), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 for precursor:NaNO₂) to maximize nitroso group incorporation .

- Data Contradictions : Over-nitrosation or oxidation to nitro groups may occur at elevated temperatures. Monitor via TLC or HPLC and adjust cooling protocols if byproducts exceed 5% yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI)?

- Methodology :

- ¹H NMR : The nitroso group (–NO) deshields adjacent protons, causing a downfield shift (δ 8.5–9.0 ppm for pyrazole H4). Compare with non-nitrosated analogs.

- IR : A strong absorption band at ~1450–1500 cm⁻¹ confirms C–N=O stretching.

- UV-Vis : A λₘₐₓ at ~300–320 nm indicates π→π* transitions in the nitroso-pyrazole system .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential nitroso group reactivity.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) be analyzed to predict supramolecular assembly?

- Methodology :

- X-ray Crystallography : Refine structures using SHELXL (for small molecules) to identify hydrogen bonds (e.g., O–H···N or N–H···O). Graph set analysis (e.g., Etter’s rules) categorizes motifs like R₂²(8) rings .

- Contradictions : Discrepancies between experimental (X-ray) and computational (DFT) H-bond lengths >0.1 Å suggest thermal motion or disorder. Use anisotropic displacement parameters (ADPs) to resolve .

Q. What computational strategies resolve contradictions between crystallographic data and theoretical models for this compound?

- Methodology :

- DFT Optimization : Compare gas-phase optimized geometries with X-ray structures. RMSD values >0.05 Å indicate lattice packing effects.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H···O/N contacts) to validate packing motifs .

Q. How does 4H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) interact with biological macromolecules, and what assays validate these interactions?

- Methodology :

- Fluorescence Titration : Monitor binding to G-quadruplex DNA (e.g., c-MYC promoter) using compounds like 9CI as a model. A 1:1 stoichiometry confirmed via Job plot analysis indicates selective interaction .

- ITC (Isothermal Titration Calorimetry) : Measure dissociation constants (Kd ~10⁻⁵ M) to assess binding affinity. Weak interactions may require stabilization via co-solvents (e.g., 10% DMSO) .

Q. What advanced synthetic strategies enable functionalization of the nitroso group for targeted applications?

- Methodology :

- Mannich Reactions : Introduce alkylamino groups via formaldehyde and secondary amines. Optimize solvent (e.g., ethanol/water) and pH (7–9) to prevent nitroso reduction .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties. Monitor reaction progress via FT-IR for azide peak (2100 cm⁻¹) disappearance .

Methodological Considerations

- Crystallographic Refinement : Use SHELX-97 for high-resolution data (d < 0.8 Å) and OLEX2 for visualization. Discrepancies in R-factors >5% between independent models suggest overfitting .

- Data Reproducibility : Replicate syntheses ≥3 times and report yield ranges (e.g., 65–72%) to account for nitroso group sensitivity to light and oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.